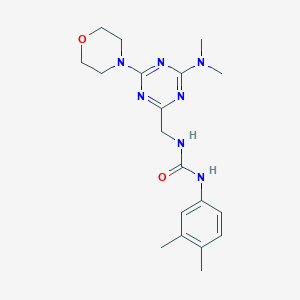

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea

Description

BenchChem offers high-quality 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O2/c1-13-5-6-15(11-14(13)2)21-19(27)20-12-16-22-17(25(3)4)24-18(23-16)26-7-9-28-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGZUXGGHNROJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 304.36 g/mol

The presence of a triazine ring , a dimethylamino group , and a morpholino substituent suggests significant interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activities. The triazine core is known for its ability to inhibit key enzymes involved in cancer progression. For instance, studies have shown that derivatives of triazine can act as inhibitors of thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Target Enzyme | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 1-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea | TrxR | TBD | Induces oxidative stress |

| Ethaselen | TrxR | 0.060 ± 0.002 | Selective antitumor effect |

| Carmustine | DNA cross-linking agent | High toxicity | Limited clinical use |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. G-protein-coupled receptors (GPCRs) play a crucial role in mediating inflammatory responses. Compounds similar to this triazine derivative have been identified as GPCR antagonists, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Case Study: GPCR Antagonism

A study demonstrated that compounds structurally related to the triazine derivative effectively inhibited the activation of inflammatory pathways mediated by GPCRs. This inhibition could lead to reduced symptoms in conditions such as rheumatoid arthritis and asthma.

The proposed mechanism by which this compound exerts its biological effects involves several interactions:

- Binding Affinity : The dimethylamino and morpholino groups enhance the binding affinity to biological targets.

- Hydrogen Bonding : The triazine ring facilitates hydrogen bonding with enzymes or receptors.

- Electrostatic Interactions : These interactions can stabilize the complex formed between the compound and its target.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea, it is essential to compare it with similar compounds.

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazine) | Triazine core with morpholine | Anticancer | Specificity towards TrxR |

| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |

| N-(4-(diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl) | Diethylamino group | Varies based on substitution | Different pharmacokinetics |

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves constructing the triazine core with dimethylamino and morpholino substituents, followed by introducing the urea-linked 3,4-dimethylphenyl group. Key steps include:

- Step 1: React 4-(dimethylamino)-6-morpholino-1,3,5-triazine with a methylating agent (e.g., methyl iodide) to introduce the methyl group at the triazine-2-position.

- Step 2: Couple the intermediate with 3,4-dimethylphenyl isocyanate under anhydrous conditions (e.g., dry THF, 0–5°C) to form the urea bond .

- Optimization: Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity. Solvent choice (e.g., DMF vs. THF) and temperature control (≤60°C) are critical to minimize byproducts like N-methylated impurities .

Basic: Which spectroscopic and analytical methods confirm the structure and purity of this compound?

Methodological Answer:

- FT-IR: Validate the urea carbonyl stretch (~1675 cm⁻¹) and triazine ring vibrations (~1575 cm⁻¹) .

- NMR:

- ¹H-NMR: Identify the dimethylamino protons (δ 2.8–3.1 ppm, singlet) and morpholino protons (δ 3.6–3.8 ppm, multiplet) .

- ¹³C-NMR: Confirm the triazine carbons (δ 165–170 ppm) and urea carbonyl (δ 155–160 ppm) .

- LC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI+) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

Initial studies on structurally similar triazine-urea derivatives show:

- Antimicrobial Activity: Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–32 µg/mL) .

- Anticancer Potential: Evaluated in vitro against human cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM) using MTT assays .

- Assay Design: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Purity Variability: Use preparative HPLC to isolate batches with ≥99% purity and retest .

- Assay Conditions: Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding interference) .

- Structural Confirmation: Re-analyze disputed samples via X-ray crystallography to rule out isomerism or degradation .

Advanced: What structure-activity relationship (SAR) insights differentiate this compound from analogs?

Methodological Answer:

Key SAR observations from comparable derivatives:

Methodology: Compare IC₅₀ values across analogs using 3D-QSAR models or molecular docking to identify key pharmacophores .

Advanced: How can in silico methods predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DHFR). Focus on hydrogen bonds between the urea group and active-site residues (e.g., Asp831 in EGFR) .

- ADMET Prediction: Employ SwissADME to estimate bioavailability (e.g., LogP ~2.5) and toxicity risks (e.g., Ames test negativity) .

- Validation: Cross-check predictions with experimental SPR (surface plasmon resonance) data for binding affinity (KD) .

Advanced: What environmental stability and degradation pathways should be considered in pharmacological studies?

Methodological Answer:

- Hydrolytic Stability: Assess at pH 7.4 (physiological) and pH 9.0 (environmental) via LC-MS. The triazine ring is prone to hydrolysis under alkaline conditions, generating dimethylamine byproducts .

- Photodegradation: Expose to UV light (254 nm) and monitor degradation products (e.g., morpholino cleavage) using HPLC-DAD .

- Ecotoxicity: Test on Daphnia magna (48-hour LC₅₀) to evaluate aquatic impact, as urea derivatives may disrupt nitrogen cycles .

Advanced: How can researchers design dose-response studies to account for variable potency across cell lines?

Methodological Answer:

- Dose Range: Use 10-fold serial dilutions (0.1–100 µM) with triplicate wells.

- Normalization: Include a housekeeping gene (e.g., GAPDH) in RT-qPCR for gene expression studies .

- Statistical Analysis: Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Hill slopes. Address outliers via Grubbs’ test .

Advanced: What strategies mitigate synthetic challenges like low yield or impurity formation?

Methodological Answer:

- Byproduct Control: Add molecular sieves during urea bond formation to absorb water and prevent hydrolysis .

- Catalyst Optimization: Use Pd/C or Ni catalysts for selective methylation, reducing N-oxide impurities .

- Scale-Up: Transition from batch to flow chemistry for exothermic steps (e.g., triazine ring closure) to improve reproducibility .

Advanced: How does the compound’s stereoelectronic profile influence its pharmacokinetics?

Methodological Answer:

- LogD Analysis: Measure octanol-water partitioning (LogD ~2.8) to predict blood-brain barrier permeability .

- Metabolite ID: Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF. Major pathways include N-demethylation and morpholino ring oxidation .

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.